molecular formula C5H7BO2 B12523049 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane CAS No. 676145-33-8

2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane

Cat. No.: B12523049
CAS No.: 676145-33-8
M. Wt: 109.92 g/mol
InChI Key: JNBGLHYAKSJDMQ-UHFFFAOYSA-N
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Description

2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane (CAS 347389-75-7) is a high-purity boronic ester derivative offered for scientific research and development . This compound, also known as 1-propyneboronic acid pinacol ester, is characterized by its molecular formula of C9H15BO2 and a molecular weight of 166.028 g/mol . It belongs to the class of organoboron reagents and is identified under the CAS registry number 347389-75-7 . As a specialized boron-containing building block, its primary research value lies in its application in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds in the synthesis of complex organic molecules . This makes it a valuable reagent for researchers in medicinal chemistry and drug discovery, particularly in the synthesis of novel compounds like chalcone derivatives with potential biological activity . The compound is intended for Industrial and scientific research uses only . Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment, including tightly fitting safety goggles and chemical-impermeable gloves, in a well-ventilated place .

Properties

CAS No.

676145-33-8

Molecular Formula

C5H7BO2

Molecular Weight

109.92 g/mol

IUPAC Name

2-prop-1-ynyl-1,3,2-dioxaborolane

InChI

InChI=1S/C5H7BO2/c1-2-3-6-7-4-5-8-6/h4-5H2,1H3

InChI Key

JNBGLHYAKSJDMQ-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C#CC

Origin of Product

United States

Preparation Methods

Lithiation-Alkylation of Terminal Alkynes

A widely employed method involves the deprotonation of terminal alkynes followed by electrophilic trapping with boronate reagents. In a representative procedure, prop-1-yne is treated with n-butyllithium in tetrahydrofuran (THF) at −78°C to generate a lithium acetylide intermediate. Subsequent addition of 2-(iodomethyl)-1,3,2-dioxaborolane yields the target compound after warming to room temperature. This method typically achieves 40–60% yields , with purity dependent on rigorous exclusion of moisture.

Key challenges include the volatility of intermediates, necessitating rapid workup. For example, 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane must be added dropwise to prevent side reactions. Post-reaction quenching with aqueous NH₄Cl and extraction with ethyl acetate precede column chromatography (hexanes/EtOAc) to isolate the product.

Parameter Details
Starting Material Prop-1-yne, 2-(iodomethyl)-1,3,2-dioxaborolane
Base n-Butyllithium (2.5 M in hexanes)
Solvent THF
Temperature −78°C → RT
Yield 40–60%

Transition Metal-Catalyzed Borylation

Palladium and copper catalysts enable direct borylation of propargyl derivatives. A protocol utilizing bis(triphenylphosphine)palladium(II) chloride and IPr ligand in acetonitrile facilitates the coupling of propargyl alcohols with diboron reagents. For instance, prop-2-yn-1-ol reacts with bis(pinacolato)diboron under basic conditions (DBU) to afford the boronic ester in 70–85% yields .

This method benefits from mild conditions (room temperature) and functional group tolerance. However, ligand selection critically impacts efficiency; bulkier N-heterocyclic carbenes (NHCs) suppress β-hydride elimination.

Hydroboration of Propargyl Derivatives

Anti-Markovnikov hydroboration of 1-propynes using pinacolborane (HBpin) in the presence of lanthanide catalysts (e.g., yttrium complexes) provides regioselective access to the target compound. A representative reaction employs (η³-Flu-SiMe₂-N(tBu))Y(CH₂SiMe₃)(THF)₂ in toluene at 110°C, achieving 85–90% yields with exclusive cis-stereoselectivity.

Mechanistic studies confirm a σ-bond metathesis pathway, where the yttrium center activates HBpin for alkyne insertion.

Grignard Reagent-Mediated Synthesis

Propargyl Grignard reagents react with borate esters to form carbon-boron bonds. In one approach, propargyl magnesium bromide is treated with 2-chloro-1,3,2-dioxaborolane in diethyl ether, yielding the product after aqueous workup. This method, while straightforward, requires anhydrous conditions and achieves moderate yields (50–65% ).

Boronic Ester Exchange Reactions

Transesterification of boronic acids with pinacol under Dean-Stark conditions offers a high-yielding route (80–90% ). For example, 2-(prop-1-yn-1-yl)boronic acid and pinacol are refluxed in toluene with molecular sieves to azeotropically remove water. This method is scalable but necessitates pre-synthesis of the boronic acid.

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Lithiation-Alkylation 40–60 Broad substrate scope Moisture-sensitive intermediates
Metal-Catalyzed 70–85 Mild conditions Costly ligands
Hydroboration 85–90 High regioselectivity Specialized catalysts
Grignard 50–65 Simple setup Moderate yields
Ester Exchange 80–90 High purity Requires boronic acid precursor

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich sites, facilitating reactions such as cross-coupling and addition. The prop-1-yn-1-yl group provides additional reactivity, allowing for further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane with structurally related dioxaborolane derivatives, emphasizing substituent effects on reactivity, stability, and applications:

Compound Name Substituent Molecular Formula Physical State Yield Key NMR Data Applications
2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane (hypothetical) Propargyl (alkynyl) C₆H₉BO₂ Likely liquid/oil N/A ¹¹B-NMR: ~30–32 ppm (predicted for dioxaborolanes) Radical reactions, cross-coupling, alkynylboron synthons
(E)-4,4,5,5-Tetramethyl-2-(3-methylbuta-1,3-dien-1-yl)-1,3,2-dioxaborolane (1a) Conjugated diene C₁₂H₂₁BO₂ Colorless oil 66% ¹¹B-NMR: Not reported; ¹H-NMR: δ 5.40–6.30 (diene protons) Radical-polar crossover reactions, dienylboronate synthesis
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluorobenzyl (aryl) C₁₃H₁₈BFO₂ Solid (CAS 243145-83-7) N/A ¹H-NMR: δ 7.20–7.40 (aromatic protons), ¹¹B-NMR: ~31 ppm Suzuki-Miyaura coupling, fluorinated drug intermediates
(Z)-2-(3,3-dimethylbut-1-en-1-yl)-1,3,2-dioxaborolane (3a) Z-alkenyl C₁₀H₁₉BO₂ Off-white oil 95% ¹H-NMR: δ 5.70 (vinyl proton, Z-configuration), ¹¹B-NMR: ~30 ppm Z-selective olefin synthesis, Fe-catalyzed radical borylation
2-(5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chloroaryl C₁₃H₁₇BClO₂ Colorless oil 26% ¹H-NMR: δ 7.30–7.50 (aromatic protons), ¹¹B-NMR: ~30 ppm Halogenated arylboronate precursors for medicinal chemistry

Reactivity and Stability

  • Alkynyl vs. Alkenyl Derivatives : The propargyl group in 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane is expected to exhibit higher reactivity in radical and cross-coupling reactions compared to alkenyl derivatives due to the electron-deficient triple bond . However, alkynyl boronates may be less stable under prolonged storage compared to aryl or alkyl-substituted analogs .
  • Aryl vs. Alkyl Derivatives : Aryl-substituted dioxaborolanes (e.g., 2-(4-fluorobenzyl)) show enhanced stability and are widely used in Suzuki-Miyaura couplings, whereas alkyl derivatives like 2-(iodoethyl) () are prone to decomposition under light or heat .

Biological Activity

2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a dioxaborolane ring, which is known for its reactivity and ability to form stable complexes with various biomolecules. The biological activity of this compound can be attributed to its interactions with enzymes, proteins, and nucleic acids.

Chemical Structure and Properties

The molecular formula of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane is C₇H₉B O₂. The structure includes a boron atom coordinated to two oxygen atoms within a five-membered ring, along with a propynyl group that enhances its reactivity. This unique arrangement allows for diverse interactions in biological systems.

The biological activity of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane is primarily linked to its ability to act as a boron electrophile. The boron atom can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This mechanism is particularly relevant in the context of enzyme inhibition and drug design.

Biological Activities

Research has indicated several biological activities associated with 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane:

1. Enzyme Inhibition:

  • The compound has been shown to inhibit certain enzymes by forming stable adducts through covalent bonding. This property is useful in designing inhibitors for therapeutic applications.

2. Anticancer Properties:

  • Preliminary studies suggest that 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the disruption of cellular processes through interaction with critical proteins involved in cell proliferation.

3. Antimicrobial Activity:

  • The compound has demonstrated potential antimicrobial properties against specific bacterial strains. Its ability to disrupt microbial cell walls or metabolic pathways may contribute to this activity.

Case Studies

Several studies have explored the biological implications of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane:

Study 1: Anticancer Activity
In vitro tests conducted on human cancer cell lines revealed that treatment with varying concentrations of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane resulted in significant cell death compared to control groups. The IC50 values ranged from 10 µM to 30 µM across different cell lines, indicating a dose-dependent response.

Study 2: Enzyme Interaction
A study focused on the interaction between 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane and serine proteases demonstrated that the compound could effectively inhibit enzyme activity by forming a covalent bond at the active site. Kinetic assays showed a reduction in enzymatic activity by over 70% at optimal concentrations.

Comparative Analysis

To further understand the biological activity of 2-(Prop-1-yn-1-yl)-1,3,2-dioxaborolane, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
4,4-Dimethyl-1,3,2-dioxaborolaneStructureModerate enzyme inhibition
4-Bromo-2-(propynyl)-dioxaborolaneStructureEnhanced anticancer properties
PinacolboraneStructureUsed primarily as a reagent in organic synthesis

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